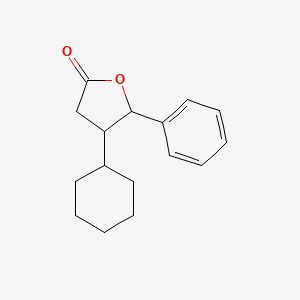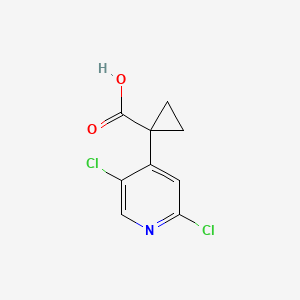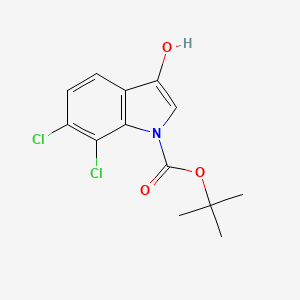![molecular formula C49H46Cl2O2P2Ru B12281772 [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)
[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The ®-C3-TunePhos-ruthenium complex is a chiral ligand-metal complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate a variety of chemical transformations with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules. The ruthenium center in this complex is coordinated to the ®-C3-TunePhos ligand, which imparts chirality and enhances the catalytic properties of the metal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the ®-C3-TunePhos-ruthenium complex typically involves the coordination of the ®-C3-TunePhos ligand to a ruthenium precursor. One common method involves the reaction of the ®-C3-TunePhos ligand with a ruthenium(II) precursor, such as ruthenium(II) chloride, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The resulting complex is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of the ®-C3-TunePhos-ruthenium complex may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The ®-C3-TunePhos-ruthenium complex is known to undergo a variety of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving the ®-C3-TunePhos-ruthenium complex include oxidizing agents such as hydrogen peroxide or organic peroxides for oxidation reactions, and reducing agents such as sodium borohydride or hydrogen gas for reduction reactions. Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the substitution.
Major Products
The major products formed from reactions involving the ®-C3-TunePhos-ruthenium complex depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while reduction reactions may produce ruthenium(0) or ruthenium(I) complexes. Ligand substitution reactions can result in a variety of new ruthenium complexes with different ligands coordinated to the metal center.
Scientific Research Applications
The ®-C3-TunePhos-ruthenium complex has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, this complex is widely used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. It is particularly valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology: In biological research, the ®-C3-TunePhos-ruthenium complex can be used to study enzyme-like catalytic processes and to develop new bioinorganic catalysts.
Industry: In industrial applications, the ®-C3-TunePhos-ruthenium complex is used in the production of high-value chemicals and materials, where its catalytic properties can improve the efficiency and selectivity of chemical processes.
Mechanism of Action
The mechanism by which the ®-C3-TunePhos-ruthenium complex exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by a series of electron transfer and bond-forming/bond-breaking steps. The ®-C3-TunePhos ligand plays a crucial role in stabilizing the transition states and intermediates, thereby enhancing the enantioselectivity of the reaction. The molecular targets and pathways involved in these catalytic processes depend on the specific reaction being catalyzed, but generally involve the activation of small molecules and the formation of chiral products.
Comparison with Similar Compounds
The ®-C3-TunePhos-ruthenium complex can be compared with other similar chiral ligand-metal complexes, such as:
®-BINAP-ruthenium complex: Another widely used chiral ligand-ruthenium complex known for its high enantioselectivity in asymmetric catalysis.
®-SegPhos-ruthenium complex: Similar to the ®-C3-TunePhos-ruthenium complex, this complex also exhibits excellent catalytic properties in asymmetric synthesis.
®-MeO-BIPHEP-ruthenium complex: Known for its versatility in catalyzing a variety of asymmetric reactions.
The uniqueness of the ®-C3-TunePhos-ruthenium complex lies in its specific ligand structure, which imparts distinct electronic and steric properties to the ruthenium center, resulting in unique catalytic behavior and selectivity.
Properties
Molecular Formula |
C49H46Cl2O2P2Ru |
|---|---|
Molecular Weight |
900.8 g/mol |
IUPAC Name |
(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride |
InChI |
InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
BOERIKXMDOKSHH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)


![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
